molecular formula C7H2BrClN2O3 B13519970 6-Bromo-3-chloro-5-nitro-1,2-benzoxazole

6-Bromo-3-chloro-5-nitro-1,2-benzoxazole

Cat. No.: B13519970
M. Wt: 277.46 g/mol
InChI Key: KOMSVSBKPOGXEE-UHFFFAOYSA-N
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Description

6-Bromo-3-chloro-5-nitro-1,2-benzoxazole is a heterocyclic compound that belongs to the benzoxazole family. Benzoxazoles are bicyclic compounds consisting of a benzene ring fused to an oxazole ring. This particular compound is characterized by the presence of bromine, chlorine, and nitro substituents on the benzoxazole ring, which can significantly influence its chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-3-chloro-5-nitro-1,2-benzoxazole typically involves the cyclization of appropriately substituted 2-aminophenol derivatives. One common method involves the reaction of 2-aminophenol with bromine, chlorine, and nitro-substituted benzaldehydes under acidic conditions to form the desired benzoxazole derivative . The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or hydrochloric acid, and the reaction mixture is heated to facilitate cyclization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can improve the sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

6-Bromo-3-chloro-5-nitro-1,2-benzoxazole can undergo various chemical reactions, including:

    Nucleophilic substitution: The presence of electron-withdrawing groups (bromine, chlorine, and nitro) makes the compound susceptible to nucleophilic attack, leading to substitution reactions.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or sodium borohydride.

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzene ring, to form quinone derivatives.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents (e.g., dimethyl sulfoxide) are commonly used.

    Reduction: Hydrogen gas with palladium on carbon or sodium borohydride in ethanol.

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Major Products Formed

    Nucleophilic substitution: Substituted benzoxazole derivatives with various nucleophiles.

    Reduction: 6-Bromo-3-chloro-5-amino-1,2-benzoxazole.

    Oxidation: Quinone derivatives of benzoxazole.

Mechanism of Action

The mechanism of action of 6-Bromo-3-chloro-5-nitro-1,2-benzoxazole is primarily related to its ability to interact with biological macromolecules. The nitro group can undergo bioreduction to form reactive intermediates that can interact with DNA and proteins, leading to cytotoxic effects. Additionally, the halogen substituents can enhance the compound’s ability to penetrate cell membranes and interact with intracellular targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Bromo-3-chloro-5-nitro-1,2-benzoxazole is unique due to the specific combination of bromine, chlorine, and nitro substituents on the benzoxazole ring. This combination imparts distinct chemical reactivity and biological activity compared to other benzoxazole derivatives. The presence of multiple electron-withdrawing groups can enhance the compound’s electrophilicity and its potential as a pharmacophore in drug discovery .

Properties

Molecular Formula

C7H2BrClN2O3

Molecular Weight

277.46 g/mol

IUPAC Name

6-bromo-3-chloro-5-nitro-1,2-benzoxazole

InChI

InChI=1S/C7H2BrClN2O3/c8-4-2-6-3(7(9)10-14-6)1-5(4)11(12)13/h1-2H

InChI Key

KOMSVSBKPOGXEE-UHFFFAOYSA-N

Canonical SMILES

C1=C2C(=CC(=C1[N+](=O)[O-])Br)ON=C2Cl

Origin of Product

United States

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